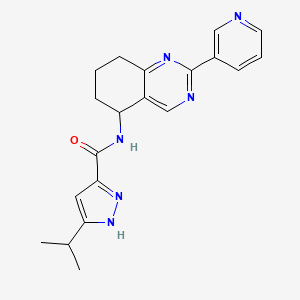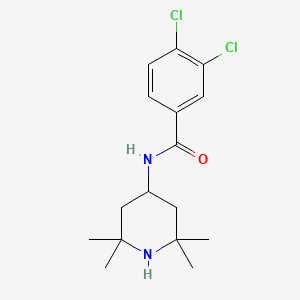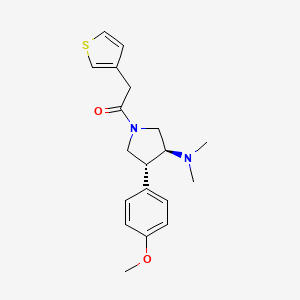![molecular formula C16H13ClFN3O2S B5630045 3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5630045.png)
3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic building blocks to more complex structures. A typical synthesis might involve the cyclization of thioamide with chloroacetoacetate, highlighting the process's yield and efficiency. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a method that could be analogous to the target compound's synthesis, showcasing the steps and conditions necessary for such chemical transformations (Tang Li-jua, 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target chemical is determined through various analytical techniques, such as IR, ^1H NMR, MS spectra, and X-ray crystallography. These methods provide insights into the compound's atomic arrangement, bond lengths, angles, and overall three-dimensional configuration. For example, the crystal structure analysis of related compounds offers valuable information on the spatial arrangement and can be used to infer the target molecule's structure (Chen, Hong, Liu, Ming-guo, 2012).
Chemical Reactions and Properties
Chemical reactions involving the target compound or its analogs include various transformations such as cyclization, condensation, and functional group modifications. These reactions are critical for modifying the compound's chemical structure and properties for specific applications. The synthesis and antimicrobial activity of derivatives provide examples of chemical reactions that could be relevant to the target compound, illustrating how changes in the chemical structure can lead to different biological activities (G. Naganagowda, A. Petsom, 2011).
Physical Properties Analysis
The physical properties of the compound, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior in various conditions. These properties are determined using standardized laboratory techniques and contribute to the compound's handling and application in scientific research. For instance, the one-pot synthesis and characterization of related compounds provide insights into their physical properties, which can be correlated with those of the target compound (Vasantha Kumar et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, are determined by the compound's molecular structure and functional groups. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and its potential applications in various fields. Studies on similar compounds' synthesis, characterization, and reactivity offer insights into the chemical properties that could be expected for the target compound (G. Thirunarayanan, K. Sekar, 2013).
Propiedades
IUPAC Name |
3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2S/c17-13-12-9(18)2-1-3-10(12)24-14(13)15(22)19-7-6-11-20-16(23-21-11)8-4-5-8/h1-3,8H,4-7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOVNDIQEFDAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CCNC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5629965.png)
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629973.png)
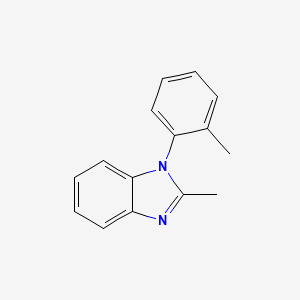
![N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide](/img/structure/B5630006.png)
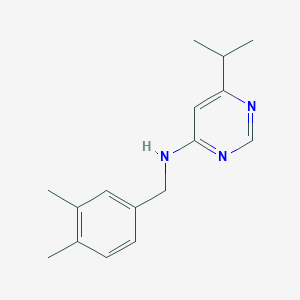
![5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5630017.png)
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(1H-pyrazol-1-yl)propyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5630028.png)
![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630029.png)

![1-[2-(3-bromophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5630037.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methylbenzyl)-3-pyrrolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5630047.png)
